molecular formula C16H11BrCl2O4 B3663760 (2-Bromo-6-ethoxy-4-formylphenyl) 2,5-dichlorobenzoate

(2-Bromo-6-ethoxy-4-formylphenyl) 2,5-dichlorobenzoate

Cat. No.: B3663760
M. Wt: 418.1 g/mol
InChI Key: JAIWWCITRMTVDC-UHFFFAOYSA-N
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Description

(2-Bromo-6-ethoxy-4-formylphenyl) 2,5-dichlorobenzoate is an organic compound that features a complex aromatic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-ethoxy-4-formylphenyl) 2,5-dichlorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethoxy-4-formylphenol, followed by esterification with 2,5-dichlorobenzoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-ethoxy-4-formylphenyl) 2,5-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: 2-Bromo-6-ethoxy-4-carboxyphenyl 2,5-dichlorobenzoate.

    Reduction: 2-Ethoxy-4-formylphenyl 2,5-dichlorobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-6-ethoxy-4-formylphenyl) 2,5-dichlorobenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways and potential therapeutic targets.

Medicine

In medicine, derivatives of this compound may have potential as pharmaceutical agents. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Bromo-6-ethoxy-4-formylphenyl) 2,5-dichlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with amino acid residues, affecting the activity of the target protein. The formyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to these similar compounds, (2-Bromo-6-ethoxy-4-formylphenyl) 2,5-dichlorobenzoate is unique due to the presence of both bromine and ethoxy groups, as well as a formyl group. These additional functional groups provide more opportunities for chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(2-bromo-6-ethoxy-4-formylphenyl) 2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrCl2O4/c1-2-22-14-6-9(8-20)5-12(17)15(14)23-16(21)11-7-10(18)3-4-13(11)19/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIWWCITRMTVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrCl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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